molecular formula C19H21N5OS B2919168 4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1705840-05-6

4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2919168
CAS No.: 1705840-05-6
M. Wt: 367.47
InChI Key: RJEZOKQTNUJJRU-UHFFFAOYSA-N
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Description

The compound 4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide features a benzamide core substituted with a methyl-linked imidazole moiety and a pyrrolidine-thiazole side chain. This structure combines three pharmacologically relevant heterocycles:

  • Imidazole: Known for roles in enzyme inhibition (e.g., histidine mimics) and antimicrobial activity .
  • Thiazole: A sulfur-containing heterocycle prevalent in antiviral and anticancer agents .
  • Pyrrolidine: A five-membered amine ring that enhances solubility and bioavailability in drug-like molecules .

Below, we compare this compound with similar derivatives, focusing on structural variations, synthetic strategies, and physicochemical properties.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-18(16-5-3-15(4-6-16)13-23-10-7-20-14-23)22-12-17-2-1-9-24(17)19-21-8-11-26-19/h3-8,10-11,14,17H,1-2,9,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEZOKQTNUJJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic molecule that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound consists of an imidazole ring, a benzamide moiety, and a thiazole-pyrrolidine unit. Its structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial activity comparable to standard antibiotics like norfloxacin . The presence of the imidazole ring enhances the compound's ability to interact with microbial enzymes, leading to effective inhibition.

2. Anticancer Properties

Studies have demonstrated that thiazole-containing compounds exhibit potent anticancer effects. For example, certain thiazole derivatives have shown IC50 values less than that of doxorubicin against various cancer cell lines, indicating strong cytotoxicity . The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring and the presence of electron-donating groups are crucial for enhancing anticancer activity .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and other diseases. For instance, it has been shown to inhibit HSET (KIFC1), a kinesin involved in mitotic spindle assembly, with micromolar potency . This inhibition can disrupt cancer cell division, providing a potential therapeutic avenue.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Metal Ion Interaction : The imidazole ring can coordinate with metal ions, influencing enzyme activity.
  • Hydrophobic Interactions : The benzamide group facilitates binding to hydrophobic pockets in proteins, enhancing stability and interaction.
  • Thiazole Contribution : The thiazole moiety is essential for cytotoxic activity due to its ability to form hydrogen bonds and engage in π-stacking interactions with target proteins .

Case Studies

Several studies have investigated the biological activities of related compounds:

StudyCompound TestedBiological ActivityFindings
Thiazole DerivativesAnticancerIC50 < Doxorubicin in various cell lines
2-(3-benzamidopropanamido)thiazoleEnzyme InhibitionMicromolar inhibition of HSET
Novel Thiazole CompoundsAntimicrobialComparable efficacy to standard antibiotics

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Thiazole-Containing Derivatives

Compound Name & Source Core Heterocycles Thiazole Substituent Benzamide Substituent Key Spectral Data
Target Compound Imidazole, thiazole, pyrrolidine 1-(thiazol-2-yl)pyrrolidin-2-yl 4-((1H-imidazol-1-yl)methyl) N/A (not reported in evidence)
4d () Thiazole, pyridine 5-(morpholinomethyl) 3,4-Dichloro $ ^1H $ NMR: δ 7.5–8.0 (aromatic protons)
5e () Benzimidazole, thiazole, pyrrolidinone 4-(naphthalen-2-yl) p-Tolyl $ ^1H $ NMR: δ 10.80 (NH), 7.83–6.40 (aromatic); IR: 1720 cm$ ^{-1} $ (C=O)
Compound Benzimidazole, thiazole 2-((6-methylpyridin-2-yl)amino) Acetamide linker N/A (structural data only)
  • Key Differences: The target compound’s imidazole contrasts with benzimidazole in and , which may alter hydrogen-bonding capacity and metabolic stability. The pyrrolidine-thiazole linkage in the target differs from pyrrolidinone-thiazole (), where the ketone group could influence conformational flexibility .

Heterocyclic Core Variations: Imidazole vs. Benzimidazole

Imidazole and benzimidazole are structurally related but differ in electronic properties and steric bulk:

  • Imidazole : Smaller, with a pKa ~6.9, enabling pH-dependent solubility.
  • Benzimidazole : A fused bicyclic system with extended π-conjugation, often enhancing DNA intercalation or kinase binding .

For example, N-(1H-benzo[d]imidazol-2-yl)methyl derivatives () exhibit strong hydrogen-bonding interactions via the NH group (δ ~10.8 ppm in $ ^1H $ NMR), whereas imidazole derivatives lack this proton .

Substituent Effects on Benzamide and Thiazole Rings

Substituents on the benzamide and thiazole rings critically influence physicochemical properties:

Table 2: Substituent Impact on Properties

Compound (Source) Benzamide Substituent Thiazole Substituent Melting Point (°C) Solubility Inference
Target Compound 4-((1H-imidazol-1-yl)methyl) 1-(thiazol-2-yl)pyrrolidin-2-yl N/A Moderate (polar groups)
4d () 3,4-Dichloro 5-(morpholinomethyl) Reported as solid Low (chloro groups)
4g () None 5-((4-methylpiperazin-1-yl)methyl) 210–212 High (basic piperazine)
  • Chloro substituents (e.g., 4d) reduce solubility but enhance lipophilicity, while morpholinomethyl or piperazine groups (4g) improve aqueous solubility via basic nitrogen atoms .

Pyrrolidine vs. Other Heterocyclic Linkers

The pyrrolidine linker in the target compound distinguishes it from analogs with larger or oxidized rings:

  • Pyrrolidinone (): The ketone group introduces a hydrogen-bond acceptor but reduces basicity compared to pyrrolidine .

Spectroscopic Properties

  • $ ^1H $ NMR : The imidazole C-H protons in the target compound are expected near δ 7.5–7.7 ppm, distinct from benzimidazole NH signals (δ ~10.8) .
  • IR : A strong C=O stretch (~1680 cm$ ^{-1} $) from the benzamide and C=N vibrations (~1650 cm$ ^{-1} $) from thiazole/imidazole would be characteristic .

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